molecular formula C11H10N2O2S B12021101 N'-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide

Cat. No.: B12021101
M. Wt: 234.28 g/mol
InChI Key: REWNIKQBMMPLKI-XYOKQWHBSA-N
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Description

N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring and a thiophene ring, which are connected through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-furylmethylidene and 2-thienylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted furan and thiophene compounds.

Scientific Research Applications

N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide varies depending on its application:

    Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).

    Catalytic Activity: As a ligand, it forms stable complexes with metal ions, facilitating catalytic reactions through electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-2-furylmethylidene]-2-furohydrazide
  • N’-[(E)-(5-Methyl-2-furyl)methylene]-2-(2-thienyl)acetohydrazide
  • N’-(3-(2-furyl)-2-methyl-2-propenylidene)-2-(2-thienyl)acetohydrazide

Uniqueness

N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and structural properties. This dual-ring system enhances its potential for diverse applications, particularly in medicinal chemistry and materials science, where the combination of these heterocycles can lead to novel functionalities and improved performance.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C11H10N2O2S/c14-11(7-10-4-2-6-16-10)13-12-8-9-3-1-5-15-9/h1-6,8H,7H2,(H,13,14)/b12-8+

InChI Key

REWNIKQBMMPLKI-XYOKQWHBSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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